[3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl](2,6-dimethylpiperidin-1-yl)methanone
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Overview
Description
3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a dihydro-1,2-oxazole ring, and a dimethylpiperidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone typically involves multiple steps, including the formation of the oxazole ring and the attachment of the dimethoxyphenyl and dimethylpiperidinyl groups. Common reagents used in the synthesis include dimethoxybenzene, piperidine, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in these interactions can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Fluorobenzylidene)-2-(3-Methyl-1-Benzofuran-2-yl)[1,3]Thiazolo[3,2-B][1,2,4]Triazol-6(5H)-One
- 4-Amino-N-(4,6-Dimethylpyrimidin-2-yl)benzenesulfonamide (Sulfamethazine)(https://www.sigmaaldrich.com/KR/en/tech-docs/paper/369085)
- Ethyl Acetoacetate(https://en.wikipedia.org/wiki/Ethyl_acetoacetate)
Uniqueness
What sets 3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanone apart from similar compounds is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H26N2O4 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(2,6-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C19H26N2O4/c1-12-6-5-7-13(2)21(12)19(22)18-11-16(20-25-18)15-10-14(23-3)8-9-17(15)24-4/h8-10,12-13,18H,5-7,11H2,1-4H3 |
InChI Key |
YCOYMOYZILKPSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)C2CC(=NO2)C3=C(C=CC(=C3)OC)OC)C |
Origin of Product |
United States |
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